molecular formula C16H17ClN2O3S B3522904 2-{N-[(4-CHLOROPHENYL)METHYL]METHANESULFONAMIDO}-N-PHENYLACETAMIDE

2-{N-[(4-CHLOROPHENYL)METHYL]METHANESULFONAMIDO}-N-PHENYLACETAMIDE

Cat. No.: B3522904
M. Wt: 352.8 g/mol
InChI Key: VDDJZBVGNKBRNJ-UHFFFAOYSA-N
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Description

“N~2~-(4-chlorobenzyl)-N~2~-(methylsulfonyl)-N~1~-phenylglycinamide” is a complex organic compound. It contains a benzyl group (a benzene ring attached to a CH2 group), a methylsulfonyl group (a sulfur atom bonded to two oxygen atoms and one methyl group), and a phenylglycinamide group (a phenyl group attached to a glycine derivative). The presence of the chlorobenzyl group suggests that the compound might have been synthesized using a chlorobenzyl halide .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the chlorobenzyl group, the introduction of the methylsulfonyl group, and the attachment of the phenylglycinamide group. The exact synthesis process would depend on the specific reactions used and the order in which the groups are attached .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups around the central carbon atom. The presence of the benzyl and phenyl groups suggests that the compound might have a planar structure due to the sp2 hybridization of these groups. The chlorobenzyl group might also introduce some steric hindrance, affecting the overall shape of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The chlorobenzyl group is likely to be reactive, particularly in nucleophilic substitution reactions . The amide group in the phenylglycinamide portion could participate in hydrolysis reactions under acidic or basic conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the chlorobenzyl and phenyl groups suggests that the compound might be relatively nonpolar and therefore soluble in nonpolar solvents .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. If it’s designed to be a drug, it might interact with biological targets such as enzymes or receptors. The specific interactions would depend on the structure of the compound and the nature of the target .

Safety and Hazards

As with any chemical compound, handling “N~2~-(4-chlorobenzyl)-N~2~-(methylsulfonyl)-N~1~-phenylglycinamide” would require appropriate safety precautions. The compound could be harmful if swallowed, inhaled, or comes into contact with skin .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential uses. This could include studies of its reactivity, stability, and interactions with other compounds .

Properties

IUPAC Name

2-[(4-chlorophenyl)methyl-methylsulfonylamino]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O3S/c1-23(21,22)19(11-13-7-9-14(17)10-8-13)12-16(20)18-15-5-3-2-4-6-15/h2-10H,11-12H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDDJZBVGNKBRNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC1=CC=C(C=C1)Cl)CC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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